N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
Brand Name:
Vulcanchem
CAS No.:
319491-68-4
VCID:
VC0049542
InChI:
InChI=1S/C18H23N5O4S/c1-4-6-13-15-16(23(3)22-13)18(24)21-17(20-15)12-10-11(28(19,25)26)7-8-14(12)27-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H2,19,25,26)(H,20,21,24)
SMILES:
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C
Molecular Formula:
C18H23N5O4S
Molecular Weight:
405.5 g/mol
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
CAS No.: 319491-68-4
Reference Standards
VCID: VC0049542
Molecular Formula: C18H23N5O4S
Molecular Weight: 405.5 g/mol
CAS No. | 319491-68-4 |
---|---|
Product Name | N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil |
Molecular Formula | C18H23N5O4S |
Molecular Weight | 405.5 g/mol |
IUPAC Name | 3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide |
Standard InChI | InChI=1S/C18H23N5O4S/c1-4-6-13-15-16(23(3)22-13)18(24)21-17(20-15)12-10-11(28(19,25)26)7-8-14(12)27-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H2,19,25,26)(H,20,21,24) |
Standard InChIKey | WQAFYWMRZOZKJD-UHFFFAOYSA-N |
Isomeric SMILES | CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C |
SMILES | CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C |
Canonical SMILES | CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C |
Synonyms | 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-benzenesulfonamide; 3-(4,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-benzenesulfonamide; DA 8164; N-Desalkyludenafil |
PubChem Compound | 10024249 |
Last Modified | Nov 14 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume